

# Nemtabrutinib Safety Profile & Adverse Event Management

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

The table below summarizes adverse events (AEs) associated with **nemtabrutinib** 65 mg (the recommended phase 2 dose) from clinical trials, primarily the phase 1/2 BELLWAVE-001 study (NCT03162536) in patients with hematologic malignancies [1] [2].

| Adverse Event (AE)         | All-Grade Incidence (%) | Grade 3/4 Incidence (%) | Management & Monitoring Recommendations                                                                                 |
|----------------------------|-------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------|
| <b>Hematologic AEs</b>     |                         |                         |                                                                                                                         |
| Decreased Neutrophil Count | 31% [1]                 | 27% [1]                 | Monitor CBC with differential regularly. Consider growth factor support and dose interruption for Grade 3/4 events [2]. |
| Decreased Platelet Count   | 24% [1]                 | 14% [1]                 | Monitor CBC. Manage with dose interruption/reduction and platelet transfusions if clinically significant [2].           |
| Anemia                     | 20% [1]                 | 12% [1]                 | Monitor CBC. Manage with dose interruption and supportive care as needed [2].                                           |
| <b>Non-Hematologic</b>     |                         |                         |                                                                                                                         |

| Adverse Event (AE)             | All-Grade Incidence (%)      | Grade 3/4 Incidence (%) | Management & Monitoring Recommendations                                                                                            |
|--------------------------------|------------------------------|-------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| <b>AEs</b>                     |                              |                         |                                                                                                                                    |
| Dysgeusia (altered taste)      | 36% [1]                      | 0% [1]                  | This is typically self-limiting. Provide patient counseling on this expected side effect.                                          |
| Hypertension                   | 35% [1]                      | 14% [1]                 | Monitor blood pressure regularly. Initiate or adjust antihypertensive medication as needed [2].                                    |
| Peripheral Edema               | 34% [1]                      | 1% [1]                  | Evaluate for other causes. Manage with supportive care like compression stockings.                                                 |
| Fatigue                        | 32% [1]                      | 3% [1]                  | Rule out other contributors like anemia. Manage with dose modification if severe and supportive care.                              |
| Diarrhea                       | 28% [1]                      | 3% [1]                  | Provide symptomatic management with antidiarrheals and ensure hydration.                                                           |
| Pneumonia                      | 22% [1]                      | 14% [1]                 | Monitor for signs/symptoms of infection. Promptly initiate appropriate anti-infective therapy.                                     |
| <b>AEs of Special Interest</b> |                              |                         |                                                                                                                                    |
| Atrial Fibrillation            | ~2-3% (2 cases in study) [1] | 1.4% (1 case) [1]       | Monitor for cardiac symptoms. Collaborate with cardiology for management, which may include anticoagulation and dose modification. |
| Any Treatment-Related AE       | 69% [1]                      | 30% [1]                 | Overall, AEs were manageable, leading to treatment discontinuation in 13% of patients due to drug-related AEs [2].                 |

## Experimental Protocols from Clinical Trials

For your experimental design, here is the methodology from the pivotal BELLWAVE-001 study which established the foundational safety and efficacy data for **nemtabrutinib** [1] [3] [2].

- **Study Design:** Open-label, single-arm, phase 1/2 clinical trial (NCT03162536).
- **Patient Population:** Adults with relapsed/refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), or other B-cell non-Hodgkin lymphomas who had received at least two prior lines of therapy [3].
- **Intervention: Nemtabrutinib** was administered orally at 65 mg once daily in 28-day cycles until disease progression, unacceptable toxicity, or study withdrawal [2].
- **Primary Endpoints:**
  - Safety and tolerability, including the incidence and severity of AEs, graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [3].
  - Determination of the Recommended Phase 2 Dose (RP2D) [3].
- **Secondary/Exploratory Endpoints:**
  - Overall Response Rate (ORR) per disease-specific criteria (e.g., iwCLL 2018 for CLL/SLL) [1] [2].
  - Duration of Response (DOR), Progression-Free Survival (PFS) [1].
- **Safety Assessments:** These were conducted continuously and included physical examinations, vital signs (with close attention to blood pressure), laboratory tests (complete blood count, chemistry panel), and electrocardiograms as needed to monitor for events like atrial fibrillation [1] [2].

## Nemtabrutinib's Mechanism of Action

The following diagram illustrates the drug's mechanism and key off-target effects linked to its safety profile, based on biochemical profiling studies [4].



[Click to download full resolution via product page](#)

## Key Takeaways for Researchers

- **Manageable Safety Profile:** Clinical data indicates that adverse events with **nemtabrutinib** are generally manageable and infrequently lead to treatment discontinuation (13% in studies) [2]. Proactive monitoring and supportive care are crucial.
- **Distinct Safety Considerations:** The AE profile differs from earlier covalent BTK inhibitors. While hematologic events and hypertension are notable, the incidence of atrial fibrillation appears lower than with ibrutinib, whereas dysgeusia is more common [1] [5].
- **Broad Kinase Inhibition:** Biochemical profiling reveals that **nemtabrutinib** inhibits several kinases beyond BTK, including MEK1 [4]. This broad activity underpins its efficacy in resistant disease but may also contribute to its unique AE profile.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Nembabrutinib Generates Responses, Displays ... [onclive.com]
2. UPDATED ANALYSIS OF BELLWAVE-001: A PHASE ... [pmc.ncbi.nlm.nih.gov]
3. First-in-Human Study of the Reversible BTK Inhibitor ... [pubmed.ncbi.nlm.nih.gov]
4. Combined cellular and biochemical profiling of Bruton's ... [frontiersin.org]
5. Monitoring and Managing BTK Inhibitor Treatment-Related ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Nembabrutinib Safety Profile & Adverse Event Management].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b519378#nembabrutinib-adverse-events-management>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)